1-(3,3-Difluorocyclobutyl)ethan-1-one
Overview
Description
1-(3,3-Difluorocyclobutyl)ethan-1-one, also known as DFEK, is a chemical compound with the molecular formula C6H8F2O . It is a fluoro-substituted cyclobutyl ketone, consisting of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another .
Molecular Structure Analysis
The molecular structure of 1-(3,3-Difluorocyclobutyl)ethan-1-one consists of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another . The InChI code for this compound is 1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
1-(3,3-Difluorocyclobutyl)ethan-1-one is a liquid at room temperature . Its boiling point is predicted to be 137.0±40.0 °C at 760 mmHg . The density is predicted to be 1.1±0.1 g/cm3 . The vapor pressure is 7.2±0.3 mmHg at 25°C .Scientific Research Applications
Synthesis and Material Development
The compound 1-(3,3-Difluorocyclobutyl)ethan-1-one plays a crucial role in the synthesis and development of various chemicals and materials. For instance, it serves as a building block in the multigram synthesis of 3,3-difluorocyclobutyl-substituted compounds, which include carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone (Ryabukhin et al., 2018). Additionally, it is used in the preparation of specialized molecular structures like 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers, which show promising applications in organic thin-film transistors (Chen et al., 2014).
Organic Chemistry and Catalysis
In organic chemistry, 1-(3,3-Difluorocyclobutyl)ethan-1-one contributes significantly to the study of reaction mechanisms and catalytic processes. For example, research into the cyclopropylcarbinyl-cyclobutyl-homoallylic rearrangement provides insights into symmetrical intermediates and discrete rearrangement processes, highlighting the compound's role in complex chemical reactions (Geisel et al., 1976). Furthermore, studies on yttrium-mediated conversion of vinyl Grignard reagents to 1,2-dimetalated ethane using 1-(3,3-Difluorocyclobutyl)ethan-1-one derivatives underscore its application in synthesizing ethylated alkenes and cyclopronanols (Tanaka et al., 2008).
Fragrance and Cosmetic Industry
This compound is also significant in the fragrance industry. A derivative, 1-(3,3-dimethylcyclohexyl)ethan-1-one, is used as a fragrance ingredient, illustrating the compound's potential in developing fragrant materials (Scognamiglio et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSRYRUBLFSMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluorocyclobutyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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